![molecular formula C5H5F3N2OS B591528 (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol CAS No. 1314977-20-2](/img/structure/B591528.png)
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol
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Overview
Description
“(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol” is a chemical compound with the molecular formula C5H5F3N2OS and a molecular weight of 198.17 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. One of the carbon atoms is substituted with a trifluoromethyl group (-CF3), and the nitrogen atom is substituted with an amino group (-NH2). Additionally, one of the carbon atoms is also attached to a methanol group (-CH2OH) .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 301.3±37.0 °C, and its density is predicted to be 1.627±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis and Characterization
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol has been utilized in the synthesis of novel compounds, which are characterized using various spectroscopic techniques. For example, Shahana and Yardily (2020) synthesized novel compounds using this chemical and characterized them using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Their research also involved the use of density functional theory for structural optimization and vibrational spectra interpretation (Shahana & Yardily, 2020).
Antibacterial Activity
The antibacterial properties of compounds derived from this compound have been explored. For instance, Kubba and Rahim (2018) synthesized derivatives and conducted antimicrobial screenings, finding moderate antibacterial activity against certain bacteria and high antifungal activity against Candida species. This highlights the potential of these compounds in antimicrobial applications (Kubba & Rahim, 2018).
Antiviral Agents
Compounds synthesized from this compound have been studied for their antiviral properties. Jyoti (2020) investigated the antiviral nature of such compounds against various viruses, finding some compounds to be active against specific viruses (Jyoti, 2020).
Computational Studies and Drug Design
This chemical has also been used in computational studies and drug design. For instance, Abbasi et al. (2019) conducted structure-activity relationship studies and in silico analysis on bi-heterocyclic compounds synthesized from it, evaluating them against various enzymes and profiling their cytotoxicity (Abbasi et al., 2019).
Safety and Hazards
“(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol” is classified under the GHS07 hazard class. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . The specific interactions and resulting changes would depend on the particular biological target and the context of the interaction.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h11H,1H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFRUGDBRCSGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)N)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717283 |
Source
|
Record name | [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314977-20-2 |
Source
|
Record name | [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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